4-Benzylpiperidine-1-carboximidamide hydroiodide
Overview
Description
4-Benzylpiperidine-1-carboximidamide hydroiodide is a chemical compound with the molecular formula C13H20IN3 and a molecular weight of 345.22 g/mol . It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a carboximidamide group, along with a hydroiodide counterion.
Mechanism of Action
Target of Action
The primary target of 4-Benzylpiperidine-1-carboximidamide hydroiodide is the UHRF1 protein . UHRF1 (ubiquitin-like, containing PHD and RING finger domains 1) is a multidomain protein with oncogenic abilities overexpressed in most cancers .
Mode of Action
This compound, also known as BPC, interacts with the TTD groove of the UHRF1 protein . This interaction favors the open conformation of UHRF1 . In its open conformation, UHRF1 binds with low affinity to trimethylated histone H3 (H3K9me3), which alters UHRF1 functions .
Biochemical Pathways
The interaction of BPC with UHRF1 affects the regulation of DNA methylation and histone modifications . This well-coordinated dialogue leads to the silencing of tumor-suppressor genes (TSGs) and facilitates tumor cells’ resistance toward anticancer drugs, ultimately promoting apoptosis escape and uncontrolled proliferation .
Pharmacokinetics
It’s known that it acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Result of Action
The result of the action of this compound is the downregulation of UHRF1 . This downregulation in tumor cells induces the reactivation of various TSGs, inhibits cell growth, and promotes apoptosis .
Biochemical Analysis
Biochemical Properties
4-Benzylpiperidine-1-carboximidamide hydroiodide acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . The nature of these interactions involves binding to monoamine transporters and inducing the release of monoamines .
Cellular Effects
The compound influences cell function by modulating the levels of monoamines, which are key neurotransmitters involved in various cellular processes . These include cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with monoamine transporters . This leads to the release of monoamines and changes in gene expression related to monoaminergic signaling .
Metabolic Pathways
This compound is involved in monoaminergic signaling pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues would involve its interaction with monoamine transporters
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function would depend on its interactions with monoamine transporters
Preparation Methods
The synthesis of 4-Benzylpiperidine-1-carboximidamide hydroiodide typically involves the following steps :
Formation of 4-Benzylpiperidine: This step involves the alkylation of piperidine with benzyl chloride under basic conditions to form 4-benzylpiperidine.
Introduction of Carboximidamide Group: The 4-benzylpiperidine is then reacted with cyanamide in the presence of a suitable catalyst to introduce the carboximidamide group.
Formation of Hydroiodide Salt: Finally, the compound is treated with hydroiodic acid to form the hydroiodide salt of 4-Benzylpiperidine-1-carboximidamide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
4-Benzylpiperidine-1-carboximidamide hydroiodide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboximidamide group to an amine.
Substitution: The benzyl group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Benzylpiperidine-1-carboximidamide hydroiodide has several scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
4-Benzylpiperidine-1-carboximidamide hydroiodide can be compared with other similar compounds, such as :
4-Benzylpiperidine-1-carboxamidine: Similar in structure but without the hydroiodide counterion.
Piperidine derivatives: Various piperidine derivatives with different substituents on the piperidine ring.
The uniqueness of this compound lies in its specific structure and the presence of the hydroiodide counterion, which can influence its chemical properties and reactivity.
Properties
IUPAC Name |
4-benzylpiperidine-1-carboximidamide;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.HI/c14-13(15)16-8-6-12(7-9-16)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H3,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZOSQMUUOLSIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=N)N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594681 | |
Record name | 4-Benzylpiperidine-1-carboximidamide--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849776-40-5 | |
Record name | 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, hydriodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849776-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzylpiperidine-1-carboximidamide--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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